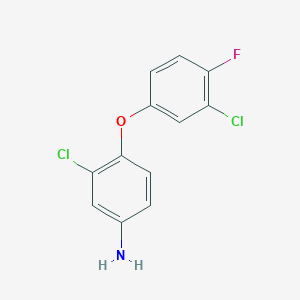

3-Chloro-4-(3-chloro-4-fluorophenoxy)aniline

Description

3-Chloro-4-(3-chloro-4-fluorophenoxy)aniline is a substituted aniline derivative featuring a phenoxy group substituted with chlorine and fluorine atoms at the 3- and 4-positions, respectively. For instance, similar compounds like 3-chloro-4-(4-chlorophenoxy)aniline (C₁₂H₉Cl₂NO) and 3-chloro-4-[3-(trifluoromethyl)phenoxy]aniline (C₁₃H₉ClF₃NO) are key intermediates in synthesizing kinase inhibitors and antiparasitic agents . The presence of halogen substituents enhances electronic effects and metabolic stability, making these compounds valuable for targeting enzymes such as EGFR/HER2 or Plasmodium falciparum enoyl-acyl carrier protein reductase .

Properties

IUPAC Name |

3-chloro-4-(3-chloro-4-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2FNO/c13-9-6-8(2-3-11(9)15)17-12-4-1-7(16)5-10(12)14/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMQEVFJSKPMES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)OC2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (Phenoxy Formation)

The phenoxy linkage is typically formed by reacting a halogenated nitrobenzene derivative with a halogenated phenol under basic conditions. For example:

- Reagents: Potassium carbonate as base, acetonitrile as solvent.

- Conditions: Heating at 85 °C for 6 hours.

- Mechanism: The phenol oxygen attacks the halogenated aromatic ring, displacing a halogen substituent to form the phenoxy bond.

This step yields 3-chloro-4-(3-chloro-4-fluoronitrophenoxy)benzene as an intermediate.

Catalytic Hydrogenation (Nitro Reduction)

The nitro group on the aromatic ring is reduced to an amine using catalytic hydrogenation:

- Catalyst: 1% Platinum on carbon (Pt/C) is preferred for high selectivity and yield.

- Hydrogen Pressure: 0.1 to 5 MPa (varies depending on scale and conditions).

- Temperature: 50 to 100 °C.

- Reaction Time: 1 to 10 hours depending on conditions and scale.

- Solvent: Methanol or sometimes no organic solvent is used for greener processes.

- Process: The reaction is conducted under hydrogen atmosphere with stirring, followed by hot filtration to remove catalyst and purification by distillation or recrystallization.

This step converts the nitro intermediate to the target aniline compound with high purity (>99.5%) and yield (above 90%).

Detailed Research Findings and Data

Representative Experimental Conditions and Yields

| Embodiment | Scale (g) | Catalyst (g) | H2 Pressure (MPa) | Temp (°C) | Time (h) | Purity (%) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 600 | 2 | 0.5 | 60 | 8 | 99.5 | 94 |

| 2 | 60000 | 200 | 0.8 | 80 | 5 | 99.6 | 96 |

| 3 | 60000 | 150 | 5.0 | 50 | 10 | 99.7 | 94 |

| 4 | 60000 | 300 | 0.1 | 100 | 1 | 99.5 | 95 |

Data adapted from patent CN104292113A, demonstrating scalability and optimization of hydrogenation conditions.

Process Notes

- Gas Displacement: Prior to hydrogenation, the reactor is purged with inert gas (nitrogen or helium) followed by hydrogen to ensure an oxygen-free environment.

- Catalyst Loading: The mass ratio of substrate to catalyst ranges from 200:1 to 400:1, balancing catalyst efficiency and cost.

- Purification: After reaction, hot filtration removes catalyst, and the crude product is purified by distillation under normal and reduced pressure to remove impurities and isolate the product with high purity.

- Environmental Considerations: The method avoids organic solvents in hydrogenation, making it suitable for large-scale industrial production with reduced environmental impact.

Summary of Preparation Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | 3-chloro-4-fluoronitrobenzene + halogenated phenol, K2CO3, acetonitrile, 85 °C, 6 h | Formation of 3-chloro-4-(3-chloro-4-fluoronitrophenoxy)benzene intermediate |

| 2 | Catalytic hydrogenation | 1% Pt/C catalyst, H2 (0.1-5 MPa), 50-100 °C, 1-10 h, methanol or solvent-free | Reduction of nitro group to amine, yielding this compound |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(3-chloro-4-fluorophenoxy)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-Chloro-4-(3-chloro-4-fluorophenoxy)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and inhibition.

Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3-chloro-4-fluorophenoxy)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Electronic Effects

- Halogen Substituents : Chlorine and fluorine atoms increase electronegativity and metabolic stability. For example, 3-chloro-4-fluoroaniline is primarily excreted as sulfate conjugates in rats and dogs, indicating resistance to oxidative degradation .

- Phenoxy vs. Benzyloxy: The phenoxy group in 3-chloro-4-(4-chlorophenoxy)aniline contributes to antimalarial activity, while the benzyloxy group in 3-chloro-4-(3-fluorobenzyloxy)aniline enhances binding to protozoan targets .

Solubility and Pharmacokinetics

- Low water solubility is a common limitation among halogenated anilines. For instance, 3-chloro-4-(4-chlorophenoxy)aniline and its sarcosine hybrid exhibit poor aqueous solubility, impacting bioavailability .

- Hydrophobic substituents like trifluoromethyl (in 3-chloro-4-[3-(trifluoromethyl)phenoxy]aniline) improve membrane permeability but reduce solubility, necessitating formulation adjustments for drug delivery .

Biological Activity

3-Chloro-4-(3-chloro-4-fluorophenoxy)aniline is an organic compound with significant potential in various biological applications. This compound, characterized by its unique chemical structure, has been the subject of research focusing on its biological activity, particularly in the realms of cancer therapy and antimicrobial properties. This article reviews the synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

- Molecular Formula : C12H9Cl2FNO

- CAS Number : 946697-16-1

The compound features a chloro group and a fluorophenoxy moiety, which contribute to its unique reactivity and biological interactions. The presence of these substituents is crucial for its pharmacological properties.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. The general synthetic route includes the following steps:

- Starting Materials : 3-chloroaniline and 3-chloro-4-fluorophenol.

- Reaction Conditions : The reaction is generally conducted in a polar aprotic solvent like DMF (dimethylformamide) at elevated temperatures, often using potassium carbonate as a base.

- Purification : The product is purified through recrystallization or chromatography to achieve high purity levels.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines, including:

- A549 (lung cancer)

- MDA-MB-231 (breast cancer)

- HeLa (cervical cancer)

The IC50 values for these cell lines range from 0.75 to 1.02 µM, indicating potent activity compared to established chemotherapeutics like combretastatin A-4 (CA-4) .

The mechanism through which this compound exerts its anticancer effects appears to involve:

- Inhibition of Tubulin Polymerization : Similar compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .

- Induction of Apoptosis : Accumulation of cells in the G2/M phase suggests that the compound triggers apoptotic pathways via mitochondrial signaling .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activities against various pathogens. Research indicates that it can inhibit bacterial growth through mechanisms that may involve:

- Disruption of Cell Membrane Integrity

- Inhibition of Key Metabolic Pathways

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

| Study | Findings | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Study 1 | Significant antiproliferative effects observed | A549, MDA-MB-231 | 0.75 - 1.02 µM |

| Study 2 | Induction of apoptosis via mitochondrial pathways | HeLa | Not specified |

| Study 3 | Antimicrobial efficacy against E. coli and S. aureus | Various bacterial strains | Not specified |

Q & A

What are the optimal reaction conditions for synthesizing 3-Chloro-4-(3-chloro-4-fluorophenoxy)aniline via nucleophilic aromatic substitution?

Level : Basic

Methodological Answer :

The synthesis typically involves two steps:

Condensation : React 2-chloro-4-nitrophenol with 1-(chloromethyl)-3-fluorobenzene in the presence of potassium carbonate (K₂CO₃) as a base catalyst. This step forms the nitro intermediate.

Reduction : Reduce the nitro group to an amine using Fe/NH₄Cl in a polar solvent (e.g., ethanol/water). This method achieves an overall yield of ~82% .

Key parameters include maintaining anhydrous conditions during condensation and optimizing Fe:NH₄Cl stoichiometry (typically 1:2) to minimize side reactions.

How can researchers resolve discrepancies in reported yields for the Fe/NH₄Cl reduction step?

Level : Advanced

Methodological Answer :

Yield variations may arise from:

- Impurities in starting materials : Use HPLC or GC-MS to verify nitro intermediate purity (>98%) before reduction.

- Reaction temperature control : Ensure the reduction step occurs at 60–70°C to balance reaction rate and side-product formation.

- Workup efficiency : Extract the aniline product immediately after reaction completion to prevent oxidation. Comparative TLC analysis (hexane:ethyl acetate, 3:1) can monitor reaction progress .

What spectroscopic techniques are critical for validating the structure of this compound?

Level : Basic

Methodological Answer :

- 1H-NMR : Confirm the presence of aromatic protons (δ 6.8–7.4 ppm) and amine protons (δ 5.2–5.6 ppm, broad singlet).

- TLC : Use silica gel plates with UV visualization to track the disappearance of the nitro intermediate (Rf ~0.6) and appearance of the aniline product (Rf ~0.3).

- Melting Point : Compare observed values (e.g., 178°C) with literature data to assess purity .

What are the primary metabolic pathways of this compound in mammalian systems?

Level : Advanced

Methodological Answer :

In vivo studies in rats and dogs show:

- Sulfation : ~83% of the dose is excreted as 2-amino-4-chloro-5-fluorophenyl sulfate in dogs.

- Acetylation : Rats produce N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide (13% of dose).

- Unidentified metabolites : ~16% in rats, suggesting hydroxylation or glutathione conjugation pathways.

To replicate, use 14C-labeled compound and analyze urine via LC-MS/MS for metabolite profiling .

How does the choice of reducing agent impact the synthesis of structurally similar aniline derivatives?

Level : Advanced

Methodological Answer :

- Fe/NH₄Cl : Preferred for cost-effectiveness and scalability, but may introduce iron oxide byproducts requiring filtration.

- Catalytic hydrogenation (H₂/Pd-C) : Higher yields (>90%) but requires specialized equipment and poses safety risks with nitro compounds.

- NaBH₄/I₂ : Useful for reductive amination (e.g., forming pyrazolylamine derivatives) but less effective for nitro group reduction.

Comparative studies should optimize for substrate compatibility and scalability .

How can researchers assess the purity of this compound for pharmacological studies?

Level : Basic

Methodological Answer :

- HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm. Purity ≥98% is acceptable.

- Elemental Analysis : Verify C, H, N, Cl, and F percentages within ±0.4% of theoretical values.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 265.1) and absence of fragment ions from impurities .

What strategies mitigate halogen exchange side reactions during synthesis?

Level : Advanced

Methodological Answer :

- Solvent Selection : Use aprotic solvents (e.g., DMF or THF) to minimize nucleophilic displacement of chlorine or fluorine.

- Temperature Control : Keep condensation steps below 100°C to prevent aryl halide scrambling.

- Additive Screening : Introduce crown ethers to stabilize K₂CO₃ and enhance regioselectivity .

How do steric and electronic effects influence the reactivity of the phenoxy group in this compound?

Level : Advanced

Methodological Answer :

- Steric Hindrance : The 3-chloro-4-fluorophenoxy group reduces rotational freedom, favoring planar conformations that enhance π-π stacking in crystal structures.

- Electronic Effects : Electron-withdrawing substituents (Cl, F) activate the para position for electrophilic substitution. DFT calculations can map electron density to predict reactivity .

What crystallographic tools are suitable for resolving the solid-state structure of this compound?

Level : Basic

Methodological Answer :

- Single-Crystal X-Ray Diffraction : Use SHELXTL for structure refinement. Key parameters include Mo-Kα radiation (λ = 0.71073 Å) and Olex2 for visualization.

- ORTEP-3 : Generate thermal ellipsoid plots to assess molecular packing and hydrogen bonding .

How can computational modeling predict the environmental persistence of this compound?

Level : Advanced

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.